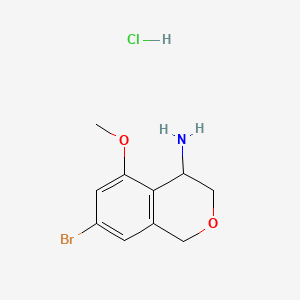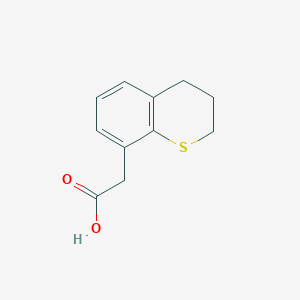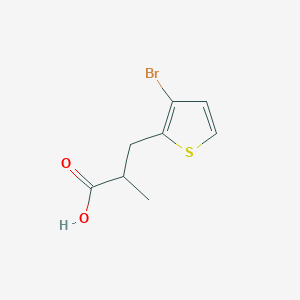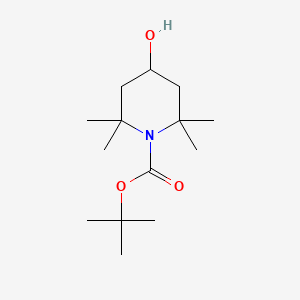
Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate is a chemical compound known for its stability and unique structural properties. It is often used in various scientific and industrial applications due to its ability to act as a radical scavenger and antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroxide radicals.
Reduction: It can be reduced back to its hydroxylamine form.
Substitution: It can participate in substitution reactions where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include nitroxide radicals from oxidation and hydroxylamines from reduction. These products are often used in further chemical synthesis or as intermediates in various industrial processes .
Scientific Research Applications
Tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers by scavenging free radicals.
Biology: It is used in studies related to oxidative stress and as a probe to study radical-mediated processes in biological systems.
Industry: It is used as an additive in lubricants and fuels to enhance their stability and performance.
Mechanism of Action
The compound exerts its effects primarily through its ability to scavenge free radicals. It reacts with free radicals to form stable nitroxide radicals, thereby preventing the radicals from causing damage to other molecules. This mechanism is particularly important in preventing oxidative degradation in polymers and biological systems .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Similar in structure but lacks the tert-butyl group.
2,2,6,6-tetramethylpiperidine: A precursor in the synthesis of various derivatives including the compound .
Uniqueness
The presence of the tert-butyl group in tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate enhances its stability and makes it more effective as a radical scavenger compared to its analogs. This unique structural feature allows it to be used in more demanding applications where higher stability is required .
Properties
Molecular Formula |
C14H27NO3 |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H27NO3/c1-12(2,3)18-11(17)15-13(4,5)8-10(16)9-14(15,6)7/h10,16H,8-9H2,1-7H3 |
InChI Key |
WJEOHDPEQIBVJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1C(=O)OC(C)(C)C)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


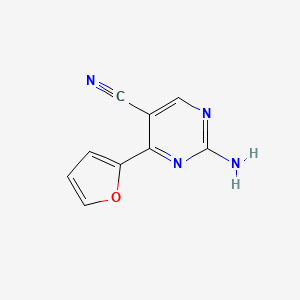
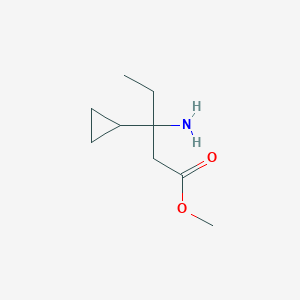
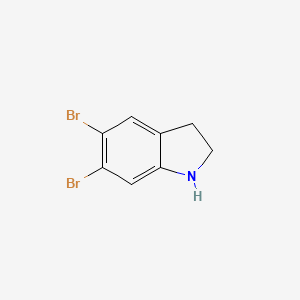
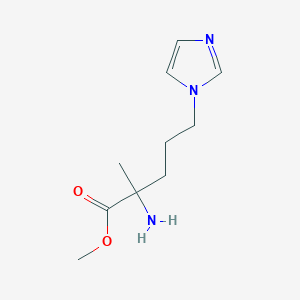
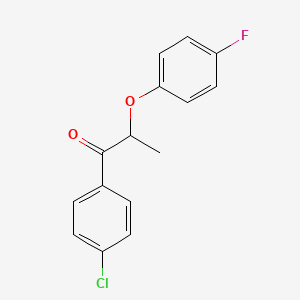

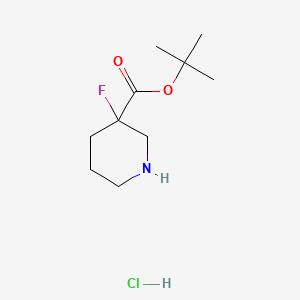
![rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo](/img/structure/B13549288.png)
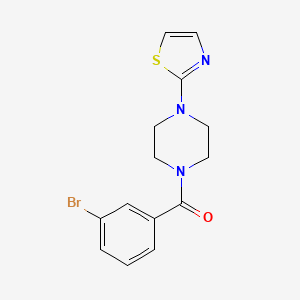
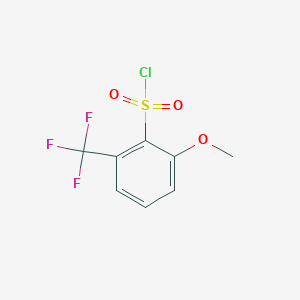
![Methyl 2-[(4-cyanophenyl)amino]propanoate](/img/structure/B13549305.png)
